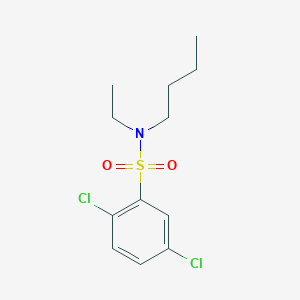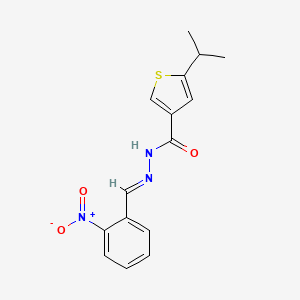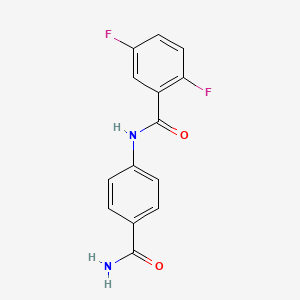
N-(3,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
説明
N-(3,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H21N3OS and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.14053348 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
Several studies have focused on the synthesis and biological evaluation of sulfonamide, triazole, thiadiazole, and pyrazole derivatives, which share functional or structural similarities with N-(3,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. For instance, Fahim and Shalaby (2019) investigated novel benzenesulfonamide derivatives for their in vitro antitumor activity, highlighting the potential of these compounds in cancer research (Fahim & Shalaby, 2019). Similarly, derivatives of hydrazinecarbothioamide have been synthesized and evaluated for antioxidant, antibacterial, and antifungal activities, suggesting their applicability in the development of new therapeutic agents (Barbuceanu et al., 2014).
Corrosion Inhibition
The corrosion inhibition properties of thiosemicarbazides for mild steel in acidic media have been explored by Ebenso et al. (2010), indicating the potential of such compounds in protecting metals from corrosion (Ebenso, Isabirye, & Eddy, 2010). This research suggests that derivatives of this compound could serve as effective corrosion inhibitors, contributing to the development of more durable and longer-lasting materials.
Advanced Material Science
Research into the photophysical properties of N,N'-disubstituted-dihydrodibenzo[a,c]phenazines, which can be considered structurally related to the target compound, has demonstrated wide-tuning emission from red to deep blue and white light generation. This highlights the potential of such compounds in the development of new materials for optoelectronic applications, including OLEDs and sensors (Zhang et al., 2015).
Antimicrobial and Antifungal Candidates
The design and synthesis of pyrazole carbothioamide derivatives have been investigated for their antimicrobial and antifungal activities, providing a foundation for the development of new antimicrobial agents to combat infectious diseases (2021).
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-phenylpropanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-13-10-14(2)12-16(11-13)19-18(23)21-20-17(22)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMSVIBGOZMXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Fluorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B4579923.png)
![2-(2-METHOXYPHENYL)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4579936.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4579944.png)
![N-[(3-bromophenyl)methyl]pyridine-3-carboxamide](/img/structure/B4579952.png)
![3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B4579955.png)
![6-methyl-N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]pyridine-3-carboxamide](/img/structure/B4579959.png)


![4-ethoxy-N-{[2-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B4579987.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4579996.png)

![N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4580018.png)
